molecular formula C15H13ClO3 B6401735 3-(3-Ethoxyphenyl)-5-chlorobenzoic acid CAS No. 1261934-10-4

3-(3-Ethoxyphenyl)-5-chlorobenzoic acid

Cat. No.: B6401735
CAS No.: 1261934-10-4
M. Wt: 276.71 g/mol
InChI Key: XHMXMWJZAPLHKN-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenyl)-5-chlorobenzoic acid is a benzoic acid derivative featuring a chlorine atom at the 5th position and a 3-ethoxyphenyl group at the 3rd position of the benzene ring. The ethoxy group (-OCH₂CH₃) introduces electron-donating effects, modulating the acidity of the carboxylic acid group, while the chlorine atom at position 5 enhances lipophilicity and influences electronic properties .

Properties

IUPAC Name

3-chloro-5-(3-ethoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-2-19-14-5-3-4-10(9-14)11-6-12(15(17)18)8-13(16)7-11/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMXMWJZAPLHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690033
Record name 5-Chloro-3'-ethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-10-4
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-chloro-3′-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261934-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3'-ethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)-5-chlorobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-ethoxyphenylboronic acid.

    Coupling Reaction: A Suzuki coupling reaction is performed with 5-chlorobenzoic acid using a palladium catalyst under basic conditions.

    Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Utilizing large-scale reactors for the coupling reaction.

    Catalyst Recovery: Efficient recovery and reuse of the palladium catalyst to reduce costs.

    Automated Purification: Employing automated systems for purification to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)-5-chlorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethoxy group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Conversion to this compound derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

3-(3-Ethoxyphenyl)-5-chlorobenzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

    Material Science: Utilized in the creation of novel materials with specific properties.

    Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-5-chlorobenzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: The compound can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Table 1: Substituent Comparison of Benzoic Acid Derivatives
Compound Name Substituents (Position) Molecular Formula CAS Number Key Properties/Applications References
3-(3-Ethoxyphenyl)-5-chlorobenzoic acid Cl (5), 3-Ethoxyphenyl (3) C₁₅H₁₃ClO₃ Not available Hypothesized: Intermediate for drug synthesis
3-(3-Carboxyphenyl)-5-chlorobenzoic acid Cl (5), 3-Carboxyphenyl (3) C₁₄H₉ClO₄ 100448-59-7 High polarity due to dual -COOH groups; potential metal chelator
3-Chloro-4-ethoxy-5-fluorobenzoic acid Cl (3), Ethoxy (4), F (5) C₉H₈ClFO₃ 1017778-72-1 Enhanced acidity from F and Cl; used in agrochemicals
2-[(4-Bromophenyl)methoxy]-5-chlorobenzoic acid Cl (5), Br-Ph-OCH₂ (2) C₁₄H₁₀BrClO₃ 938357-62-1 Pharmaceutical intermediate; halogenated substituents improve stability

Key Observations :

  • Electronic Effects : The ethoxy group in this compound reduces acidity compared to electron-withdrawing substituents (e.g., -COOH in 3-(3-carboxyphenyl)-5-chlorobenzoic acid) .
  • Lipophilicity : Chlorine and bromine substituents enhance lipophilicity, improving membrane permeability in drug candidates .

Insights for Target Compound :

  • Potential synthesis routes for this compound could involve Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the ethoxyphenyl group, followed by chlorination at position 5 .
  • Purification via HPLC or recrystallization (common in –3) ensures high purity for pharmaceutical applications.
Table 3: Property Comparison
Compound Name Molecular Weight (g/mol) Solubility (Water) LogP Applications
This compound 276.72 Low ~3.2 Hypothesized: Enzyme inhibitor or API intermediate
3-(((Adenosyl)thio)methyl)-5-chlorobenzoic acid 413.88 Moderate (DMSO) 1.8 SARS-CoV-2 Nsp14 methyltransferase inhibitor
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid 300.70 Low 3.5 Anti-inflammatory or antimicrobial agent

Critical Analysis :

  • Solubility: The ethoxy group in the target compound likely reduces water solubility compared to hydrophilic derivatives like adenosyl-thio analogs ().

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